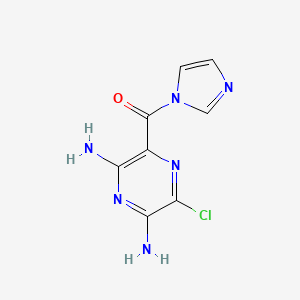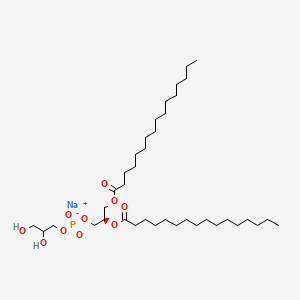
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
描述
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is a phospholipid compound composed of two palmitic acid chains esterified to a glycerol backbone with a phosphoglycerol head group. This compound is widely used in the study of lipid bilayers and membrane dynamics due to its ability to form classical lipid bilayers .
作用机制
Target of Action
DPPG (sodium), also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a phospholipid containing the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . It is primarily used in the generation of micelles, liposomes, and other types of artificial membranes . The primary targets of DPPG (sodium) are therefore the lipid bilayers of these structures .
Mode of Action
This integration can influence the properties of the bilayer, such as its fluidity and permeability .
Biochemical Pathways
Phospholipids like dppg (sodium) play a key role in cell signaling systems and serve as an anchor for proteins in cell membranes .
Pharmacokinetics
As a component of micelles and liposomes, its absorption, distribution, metabolism, and excretion (adme) properties would be largely influenced by the properties of these structures .
Result of Action
The result of DPPG (sodium)'s action is the formation of stable micelles, liposomes, and other types of artificial membranes . These structures can be used for various purposes, such as drug delivery .
Action Environment
The action of DPPG (sodium) can be influenced by various environmental factors. For instance, the stability of the micelles or liposomes it forms can be affected by factors such as temperature and pH . Additionally, the presence of other lipids or substances in the environment can influence the properties of the lipid bilayers formed by DPPG (sodium) .
生化分析
Biochemical Properties
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) plays a crucial role in various biochemical reactions, particularly those involving lipid membranes. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, DPPG is known to interact with phospholipase A2, an enzyme that hydrolyzes the sn-2 acyl bond of phospholipids, releasing fatty acids and lysophospholipids . Additionally, DPPG can interact with membrane proteins, influencing their conformation and activity. These interactions are essential for maintaining the structural integrity and functionality of cellular membranes.
Cellular Effects
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has significant effects on various cell types and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DPPG can affect the activity of protein kinase C (PKC), a key regulator of cell signaling pathways . By altering PKC activity, DPPG can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, DPPG’s incorporation into cellular membranes can influence membrane fluidity and permeability, affecting the overall cellular environment.
Molecular Mechanism
The molecular mechanism of action of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves several key interactions at the molecular level. DPPG can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, DPPG can inhibit the activity of phospholipase A2 by binding to its active site, preventing substrate access . Additionally, DPPG can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in lipid metabolism, cell signaling, and other critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. DPPG is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, DPPG may undergo degradation, leading to the formation of breakdown products that can influence its biological activity. Long-term studies have shown that DPPG can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways.
Dosage Effects in Animal Models
The effects of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can vary with different dosages in animal models. At lower doses, DPPG may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes . In some cases, high doses of DPPG can result in toxic or adverse effects, such as membrane disruption and cell death. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is involved in several metabolic pathways, particularly those related to lipid metabolism. DPPG can be synthesized from glycerol-3-phosphate and palmitoyl-CoA through the action of glycerol-3-phosphate acyltransferase . Additionally, DPPG can be metabolized by phospholipases, leading to the production of fatty acids and lysophospholipids. These metabolic pathways are essential for maintaining cellular lipid homeostasis and energy production.
Transport and Distribution
Within cells and tissues, 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is transported and distributed through interactions with specific transporters and binding proteins. DPPG can be incorporated into lipid bilayers and transported via vesicular trafficking pathways . Additionally, DPPG can interact with lipid-binding proteins, facilitating its distribution to various cellular compartments. These transport and distribution mechanisms are crucial for ensuring the proper localization and function of DPPG within cells.
Subcellular Localization
The subcellular localization of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily within lipid membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria . DPPG’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is essential for DPPG’s role in maintaining membrane structure and function, as well as its involvement in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can be synthesized through the esterification of palmitic acid with glycerol, followed by phosphorylation. The general synthetic route involves the following steps:
Esterification: Palmitic acid reacts with glycerol in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dipalmitoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) to form 1,2-dipalmitoyl-sn-glycero-3-phosphate.
Neutralization: The phosphate group is neutralized with sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt primarily undergoes hydrolysis and oxidation reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and glycerol derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products[][3].
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are typically used under controlled conditions to prevent over-oxidation[][3].
Major Products Formed
Hydrolysis: Palmitic acid and glycerol derivatives.
Oxidation: Peroxides and other oxidative products[][3].
科学研究应用
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is extensively used in various scientific research fields:
相似化合物的比较
Similar Compounds
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Distearoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is unique due to its ability to form interdigitated bilayers at low temperatures, a property not commonly observed in other similar phospholipids. This characteristic makes it particularly useful in studies related to membrane dynamics and interactions .
属性
CAS 编号 |
67232-81-9 |
|---|---|
分子式 |
C38H75NaO10P |
分子量 |
746.0 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44); |
InChI 键 |
ZDTRCZFSIBOLMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Key on ui other cas no. |
200880-41-7 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


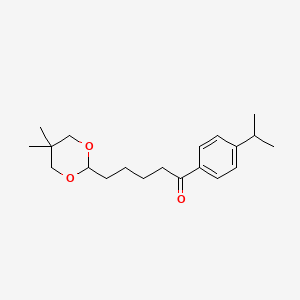
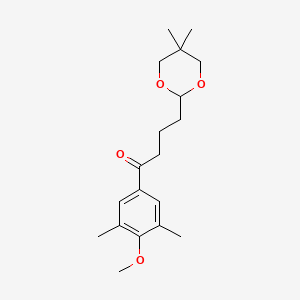
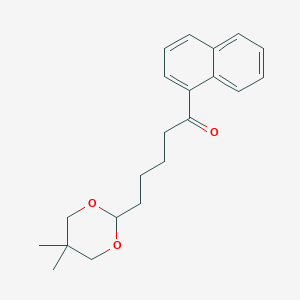
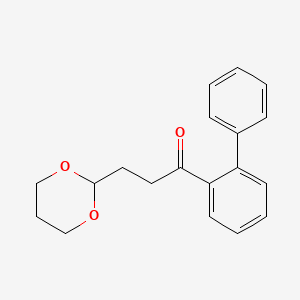

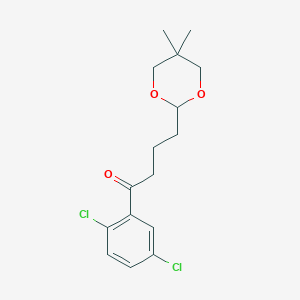
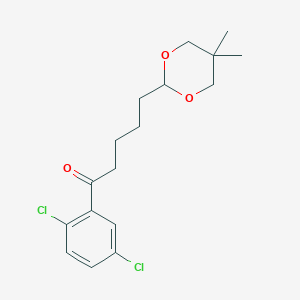
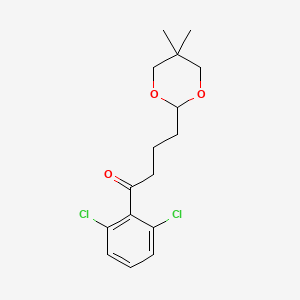
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)
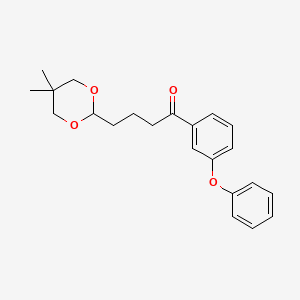
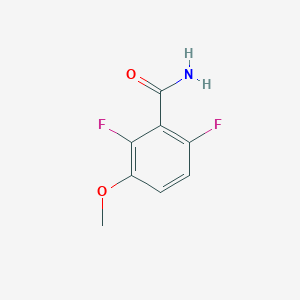
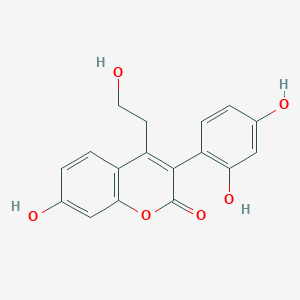
![5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one](/img/structure/B3025194.png)
